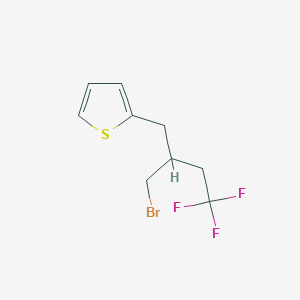
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group and a trifluorobutyl group attached to the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the trifluorobutyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, nickel- and palladium-catalyzed cross-coupling reactions are widely used in the synthesis of functionalized thiophenes. These methods offer advantages such as high efficiency, scalability, and the ability to introduce various functional groups .
化学反应分析
Types of Reactions
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced alkyl groups.
科学研究应用
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
作用机制
The mechanism of action of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the trifluorobutyl group, making it less lipophilic.
2-(Trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a trifluorobutyl group, affecting its reactivity and biological properties.
2-(2-(Chloromethyl)-4,4,4-trifluorobutyl)thiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity
Uniqueness
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is unique due to the combination of the bromomethyl and trifluorobutyl groups, which confer distinct chemical and physical properties. The presence of the trifluorobutyl group enhances its lipophilicity and potential biological activity, while the bromomethyl group provides a reactive site for further functionalization .
属性
分子式 |
C9H10BrF3S |
|---|---|
分子量 |
287.14 g/mol |
IUPAC 名称 |
2-[2-(bromomethyl)-4,4,4-trifluorobutyl]thiophene |
InChI |
InChI=1S/C9H10BrF3S/c10-6-7(5-9(11,12)13)4-8-2-1-3-14-8/h1-3,7H,4-6H2 |
InChI 键 |
YSNMEMQJVMLOJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
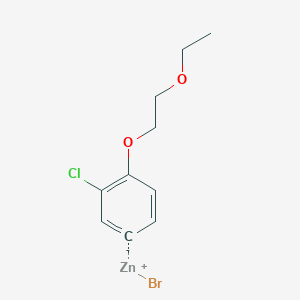
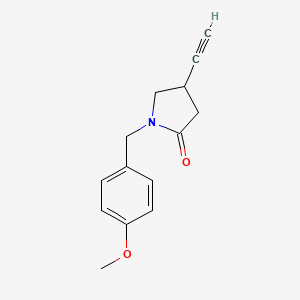
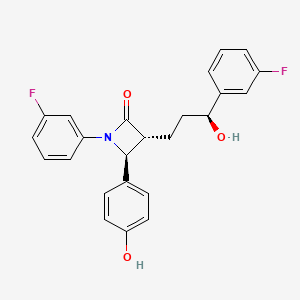
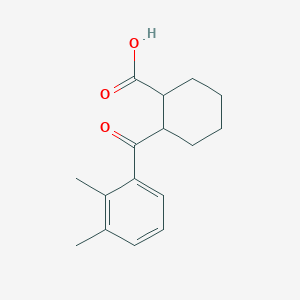
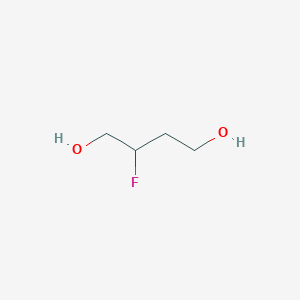
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)


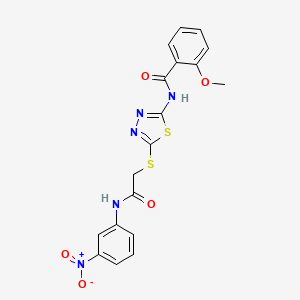
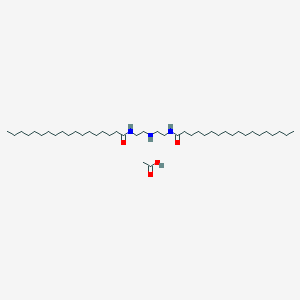
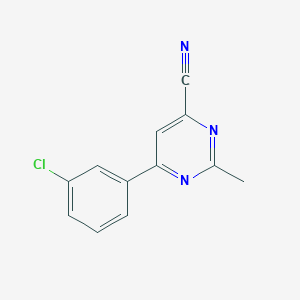
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
